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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148 Get Quote

CAS Number: 94953-91-0

This technical guide provides an in-depth overview of (2S,3S)-2-Methyl-1,3-pentanediol, a
chiral diol of interest to researchers, scientists, and professionals in drug development. This

document summarizes its chemical properties, outlines a general synthetic approach, and

illustrates its role as a versatile building block in organic synthesis.

Physicochemical and Computed Properties
The following table summarizes key physicochemical and computed properties for 2-methyl-

1,3-pentanediol. It is important to note that some of these properties are computed for the

general structure or other stereoisomers and should be considered as estimates for the (2S,3S)

isomer.
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Property Value Source

Molecular Formula C₆H₁₄O₂ PubChem[1][2]

Molecular Weight 118.17 g/mol PubChem[1][2]

IUPAC Name
(2S,3S)-2-methylpentane-1,3-

diol

FDA Global Substance

Registration System

InChI

InChI=1S/C6H14O2/c1-3-

6(8)5(2)4-7/h5-8H,3-4H2,1-

2H3/t5-,6-/m0/s1

FDA Global Substance

Registration System

InChIKey
SPXWGAHNKXLXAP-

WDSKDSINSA-N

FDA Global Substance

Registration System

SMILES
CC--INVALID-LINK--

CO">C@HO

FDA Global Substance

Registration System

XLogP3 0.6 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 118.099379685 PubChem[1]

Monoisotopic Mass 118.099379685 PubChem[1]

Topological Polar Surface Area 40.5 Å² PubChem[1]

Heavy Atom Count 8 PubChem[1]

Synthesis of Chiral 1,3-Diols
While a specific, detailed experimental protocol for the synthesis of (2S,3S)-2-Methyl-1,3-
pentanediol is not readily available in the public domain, the stereoselective synthesis of chiral

1,3-diols is a well-established field in organic chemistry. These compounds are valuable

intermediates in the synthesis of polyhydroxylated natural products and pharmaceuticals.
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A common and effective strategy involves a two-step sequence: an asymmetric aldol reaction

followed by a diastereoselective reduction of the resulting β-hydroxy ketone. This approach

allows for the controlled installation of the two adjacent stereocenters.

General Experimental Protocol for Asymmetric Aldol
Reaction and Reduction
The following is a generalized procedure inspired by modern organocatalytic methods for the

synthesis of chiral β-hydroxy ketones, which are precursors to chiral 1,3-diols.

Step 1: Asymmetric Aldol Reaction

To a solution of an appropriate aldehyde (e.g., propanal) and a ketone in an organic solvent

(e.g., DMSO/water mixture), add a chiral organocatalyst (e.g., a proline derivative) and a

Lewis acid additive (e.g., Cu(OTf)₂).

Stir the reaction mixture at a controlled temperature until the reaction is complete, as

monitored by thin-layer chromatography (TLC) or other analytical techniques.

Upon completion, quench the reaction and perform an aqueous work-up.

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it

under reduced pressure.

Purify the crude product by column chromatography to yield the enantiomerically enriched β-

hydroxy ketone.

Step 2: Diastereoselective Reduction

Dissolve the purified β-hydroxy ketone in a suitable solvent (e.g., THF) and cool the solution

to a low temperature (e.g., -78 °C).

Add a chiral reducing agent (e.g., a solution of (R)-Me-CBS in toluene) dropwise to the

solution.

Add a borane source (e.g., borane-dimethyl sulfide complex) and stir the reaction at low

temperature.
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Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction carefully with methanol, followed by the addition of aqueous acid.

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

Purify the crude diol by column chromatography to obtain the desired stereoisomer of the

1,3-diol.

The enantiomeric excess and diastereomeric ratio of the final product are typically determined

by chiral high-performance liquid chromatography (HPLC). The structure and purity are

confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass

spectrometry.

Synthetic Utility and Applications
Chiral 1,3-diols like (2S,3S)-2-Methyl-1,3-pentanediol are highly valuable building blocks in

asymmetric synthesis. Their stereodefined diol motif is a common feature in a wide range of

biologically active natural products, including polyene macrolide antibiotics.

The synthetic utility of these diols stems from their ability to be transformed into various other

functional groups with retention of stereochemistry, making them crucial intermediates in the

total synthesis of complex molecules. They can also serve as chiral auxiliaries or ligands in

asymmetric catalysis.

Visualizations
General Synthetic Workflow for Chiral 1,3-Diols
The following diagram illustrates a general workflow for the synthesis of chiral 1,3-diols, starting

from an aldehyde and a ketone.
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Step 1: Asymmetric Aldol Reaction

Step 2: Diastereoselective Reduction
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Caption: General workflow for the synthesis of chiral 1,3-diols.

Role of Chiral 1,3-Diols as Synthetic Intermediates
This diagram illustrates the central role of chiral 1,3-diols as versatile intermediates in the

synthesis of more complex molecules.
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Caption: The role of chiral 1,3-diols as key synthetic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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